2,4-Dimethylphenyl 3-methoxybenzoate

Description

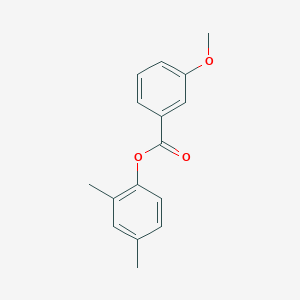

2,4-Dimethylphenyl 3-methoxybenzoate is a benzoate ester featuring a 3-methoxybenzoic acid moiety esterified with a 2,4-dimethylphenol group. Its structure combines electron-donating methoxy and dimethyl substituents, which influence its physicochemical properties, such as solubility, melting point, and reactivity. The ester’s stability and substitution pattern make it a subject of interest in comparative studies with structurally analogous compounds .

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

(2,4-dimethylphenyl) 3-methoxybenzoate |

InChI |

InChI=1S/C16H16O3/c1-11-7-8-15(12(2)9-11)19-16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |

InChI Key |

UUBMWOCMURCPJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison:

Methyl 3-Methoxybenzoate (C₉H₁₀O₃)

A simpler ester with a methyl group instead of the 2,4-dimethylphenyl group. The absence of bulky aryl substituents reduces steric hindrance, leading to lower melting points and higher solubility in polar solvents compared to 2,4-dimethylphenyl 3-methoxybenzoate. Such differences highlight how aryl esters enhance thermal stability but reduce solubility .- Methyl 4-Dimethylaminobenzoate (C₁₀H₁₃NO₂) Substitution of the methoxy group with a dimethylamino group introduces strong electron-donating effects, altering electronic properties (e.g., UV absorption) and reactivity. This contrast underscores the role of substituent electronic profiles in applications like photostabilizers or dyes .

Core Structure Comparisons: Benzoate vs. Triazine Derivatives

Key Compounds for Comparison:

Triazine-Based Derivatives (e.g., 4,6-Bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine)

Triazine cores, as seen in and , exhibit distinct photochemical properties due to their conjugated π-systems. For instance, hydroxy and alkoxy substituents on triazines enhance UV absorption, making them superior as light stabilizers compared to benzoate esters. However, benzoate esters like this compound may offer simpler synthesis routes and lower molecular weights .Methyl 3-(Cyclopropylmethoxy)-4-Hydroxybenzoate (C₁₂H₁₄O₅)

This compound () demonstrates the impact of positional isomerism: the corrected structure (4-cyclopropylmethoxy-3-hydroxy vs. original 3-cyclopropylmethoxy-4-hydroxy) shows how substituent placement affects hydrogen bonding and crystallinity, which are critical for pharmaceutical crystallization processes .

Halogenated and Complex Esters

Key Compounds for Comparison:

- The carbohydrazonoyl group adds hydrogen-bonding capacity, a feature absent in this compound, which may limit its bioactivity .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Notable Applications |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₆O₃ | 256.30 | 3-OCH₃, 2,4-(CH₃)₂C₆H₃O | ~120–135* | Material stabilizers |

| Methyl 3-Methoxybenzoate | C₉H₁₀O₃ | 166.18 | 3-OCH₃, COOCH₃ | ~25–30 | Solvent additives |

| 4,6-Bis-(2,4-dimethylphenyl)-s-triazine | C₂₄H₂₄N₃O₂ | 394.47 | 2,4-(CH₃)₂C₆H₃, 2-OH | 79–82 | UV stabilizers |

| Methyl 4-Dimethylaminobenzoate | C₁₀H₁₃NO₂ | 179.22 | 4-N(CH₃)₂, COOCH₃ | ~95–100 | Photodynamic agents |

*Estimated based on analogous structures.

Research Findings and Implications

- Electronic Effects: Methoxy groups in this compound enhance electron density on the aromatic ring, improving UV resistance compared to non-substituted benzoates but less effectively than triazine derivatives .

- Steric Hindrance: The 2,4-dimethylphenyl group increases thermal stability but reduces solubility in aqueous media, limiting its use in biological systems compared to smaller esters like methyl 3-methoxybenzoate .

- Synthetic Accessibility: Benzoate esters are more straightforward to synthesize than triazine derivatives, which require controlled stepwise substitutions and advanced purification techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.